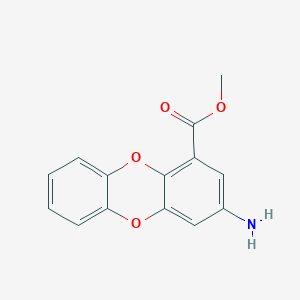

Methyl 3-aminooxanthrene-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-aminodibenzo-p-dioxin-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-17-14(16)9-6-8(15)7-12-13(9)19-11-5-3-2-4-10(11)18-12/h2-7H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXGJXNRGDCMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)N)OC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Aminooxanthrene 1 Carboxylate

Retrosynthetic Analysis of the Methyl 3-aminooxanthrene-1-carboxylate Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. icj-e.org The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. icj-e.orgscitepress.org

The central feature of Methyl 3-aminooxanthrene-1-carboxylate is the oxanthrene core. Key strategic disconnections for this tricyclic system can be envisioned by severing the C-O bonds of the central dioxin ring. This leads to two primary retrosynthetic pathways:

Disconnection A (Double Ether Linkage): A double disconnection of the two C-O bonds suggests two catechol-type precursors and a central two-carbon unit, or more practically, a sequential ether formation strategy. A plausible disconnection would be to break the bonds to one of the benzene (B151609) rings, leading to a 2-phenoxy-phenol derivative.

Disconnection B (Sequential Ring Closure): A more stepwise approach involves disconnecting one C-O bond at a time. This would simplify the target to a substituted diphenyl ether, which could then be cyclized to form the second ether linkage.

A primary disconnection strategy would involve breaking the C4a-O5 and C10a-O10 bonds, leading back to simpler substituted benzene derivatives. This approach allows for the late-stage formation of the central dioxin ring.

Linear Synthesis: In a linear approach, the functional groups are introduced sequentially onto a pre-formed oxanthrene core or an early-stage precursor. This method is straightforward but can be inefficient if the yield of any step is low.

Convergent Synthesis: A convergent strategy involves synthesizing two or more fragments of the molecule separately and then combining them at a late stage. scitepress.org For Methyl 3-aminooxanthrene-1-carboxylate, this could involve preparing a suitably functionalized catechol derivative and a functionalized dihalobenzene, which are then coupled to form the oxanthrene core with the required substituents already in place. Convergent syntheses are generally more efficient as they allow for the accumulation of material in parallel. scitepress.org

A potential convergent retrosynthetic approach is outlined below:

Advanced Approaches to Oxanthrene Core Construction

Modern synthetic organic chemistry offers powerful tools for the construction of heterocyclic systems like the oxanthrene core.

The formation of the central dioxin ring can be achieved through intramolecular cyclization reactions.

Nucleophilic Aromatic Substitution (SNAr): A common strategy for forming diaryl ethers is the Ullmann condensation or similar copper-catalyzed or palladium-catalyzed reactions. In the context of oxanthrene synthesis, an intramolecular double SNAr reaction of a suitably substituted precursor, such as a bis(2-halophenyl)hydroquinone derivative, could be envisioned.

Electrophilic Cyclization: While less common for this specific ring system, electrophilic cyclization reactions are a powerful tool for constructing various heterocycles. nih.gov For instance, an alkyne-containing precursor could undergo an electrophile-mediated cyclization to form a dihydrooxanthrene, which could then be aromatized. nih.govnih.gov

| Cyclization Strategy | Precursor Type | Typical Reagents | Advantages | Potential Challenges |

| Intramolecular Ullmann Condensation | 2,2'-Dihydroxy-dihalobiphenyl | Cu catalyst, Base (e.g., K2CO3) | High convergence | Harsh reaction conditions may be required |

| Intramolecular Buchwald-Hartwig Etherification | 2-(2-Halophenoxy)phenol | Pd catalyst, Ligand, Base | Milder conditions, broader substrate scope | Catalyst and ligand cost |

| Acid-catalyzed Dehydration | 2,2'-Dihydroxydiphenyl ether | Strong acid (e.g., H2SO4) | Simple reagents | Potential for side reactions and low yields |

Interactive Data Table 1: Comparison of potential cyclization strategies for oxanthrene core synthesis.

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of C-C and C-heteroatom bonds. researchgate.netrsc.org These methods offer mild and chemoselective conditions suitable for complex molecule synthesis. researchgate.net

For the assembly of the oxanthrene core, reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination/etherification can be employed. A plausible strategy involves the palladium-catalyzed coupling of a boronic acid derivative with a halogenated precursor to construct the biphenyl (B1667301) backbone, followed by an intramolecular etherification to close the central ring. researchgate.net The use of bulky phosphine (B1218219) ligands is often crucial for the success of these transformations. rsc.org

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Aryl boronic acid and Aryl halide | Pd(PPh3)4, Pd(OAc)2 with a ligand | Forms the C-C bond of the biphenyl core. |

| Buchwald-Hartwig Etherification | Phenol and Aryl halide | Pd catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., XPhos) | Forms the C-O bonds of the oxanthrene core. |

Interactive Data Table 2: Application of Palladium-Catalyzed Cross-Coupling Reactions in Oxanthrene Synthesis.

Regioselective Introduction of Amino and Ester Functional Groups

The precise placement of the amino and methyl carboxylate groups on the oxanthrene scaffold is critical.

Introduction of the Amino Group: The amino group can be introduced through several methods. Nitration followed by reduction is a classic approach, though it can suffer from regioselectivity issues. A more controlled method would be a directed ortho-metalation (DoM) strategy on a pre-existing oxanthrene derivative, followed by quenching with an electrophilic nitrogen source. Alternatively, a Buchwald-Hartwig amination on a halogenated oxanthrene precursor would offer high regioselectivity.

Introduction of the Carboxylate Group: The methyl carboxylate group can be introduced via several routes. One method involves the carbonylation of a halogenated oxanthrene in the presence of methanol (B129727) and a palladium catalyst. Another approach is the metalation of the oxanthrene core followed by quenching with carbon dioxide to give the carboxylic acid, which is then esterified. nih.gov The esterification of amino acids with methanol in the presence of reagents like trimethylchlorosilane is a well-established procedure. nih.gov

Amination Protocols at the C-3 Position of the Oxanthrene Scaffold

The introduction of an amino group at a specific position on an aromatic scaffold is a cornerstone of modern synthetic chemistry, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. researchgate.netmdpi.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.

For the synthesis of a 3-aminooxanthrene derivative, a plausible route would commence with a halogenated oxanthrene precursor, such as 3-bromooxanthrene. The choice of amine source is critical; protected amines like benzophenone (B1666685) imine or benzylamine (B48309) can be used, followed by a deprotection step to yield the primary amine. researchgate.net Alternatively, ammonia (B1221849) equivalents can be employed directly, although this can present challenges in terms of reactivity and selectivity. wikipedia.org

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. mdpi.com

Table 1: Illustrative Buchwald-Hartwig Amination Conditions for Aryl Bromides This table presents typical conditions for the amination of various aryl bromides, analogous to the proposed amination of 3-bromooxanthrene.

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromonaphthalene | Aniline | Pd(OAc)₂ (2) | X-Phos (4) | NaOt-Bu | Toluene (B28343) | 100 | 95 |

| 2 | 4-Bromobiphenyl | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 88 |

| 3 | 3-Bromodibenzofuran | Benzophenone Imine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 92 |

Carboxylation and Esterification Techniques at the C-1 Position

The introduction of a carboxyl group at the C-1 position of the oxanthrene scaffold requires a regioselective C-H functionalization or a directed approach. Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at positions adjacent to a directing metalation group (DMG). snnu.edu.cnzendy.io In the context of an oxanthrene system, an existing substituent, potentially at the C-2 or a neighboring position, could direct lithiation to the C-1 position. For instance, a methoxy (B1213986) or amide group can act as an effective DMG. snnu.edu.cn

The process involves the deprotonation of the ortho-position by a strong organolithium base, such as n-butyllithium or sec-butyllithium, to form an aryllithium intermediate. researchgate.net This intermediate can then be trapped with an electrophile, in this case, carbon dioxide (CO₂), to yield the corresponding carboxylic acid after an acidic workup.

Once the carboxylic acid is installed at the C-1 position, the final step is esterification to form the methyl ester. For sterically hindered carboxylic acids, which may be the case for a 1-substituted oxanthrene, standard Fischer-Speier esterification conditions might be sluggish. oup.com More robust methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), a method known as the Steglich esterification. oup.comrsc.org Alternatively, reaction with diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) provides a high-yielding route to methyl esters under mild conditions.

Table 2: Representative Methods for Esterification of Aromatic Carboxylic Acids

| Entry | Carboxylic Acid | Reagent(s) | Solvent | Temp | Yield (%) |

| 1 | Benzoic Acid | MeOH, H₂SO₄ (cat.) | Methanol | Reflux | 90 |

| 2 | 2-Naphthoic Acid | DCC, DMAP, MeOH | Dichloromethane | RT | 95 |

| 3 | 1-Pyrenecarboxylic Acid | (COCl)₂, then MeOH | Toluene/Methanol | RT | 98 |

| 4 | 4-(tert-Butyl)benzoic Acid | TMSCHN₂, MeOH | Toluene/Methanol | RT | >99 |

Optimization of Reaction Conditions and Yield Enhancement in Methyl 3-aminooxanthrene-1-carboxylate Synthesis

The successful synthesis of complex molecules often hinges on the careful optimization of reaction conditions to maximize yield and minimize side products.

The choice of solvent can significantly influence the outcome of both the Buchwald-Hartwig amination and directed ortho-metalation steps. In palladium-catalyzed aminations, polar aprotic solvents like dioxane and toluene are commonly used. wuxiapptec.com The solubility of the reactants and catalyst, as well as the solvent's boiling point, are key considerations for temperature control. For DoM reactions, ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are standard, as they can solvate the organolithium reagents and influence their aggregation state and reactivity. researchgate.net

Temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired byproducts. For instance, in Buchwald-Hartwig aminations, temperatures are typically in the range of 80-120 °C. wuxiapptec.com In contrast, DoM reactions are usually performed at low temperatures (-78 °C to 0 °C) to ensure the stability of the highly reactive organolithium intermediates.

In the Buchwald-Hartwig amination, the selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is crucial for catalytic efficiency. researchgate.net First-generation ligands like P(o-tolyl)₃ have been largely superseded by more sophisticated, bulky, and electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos. mdpi.comwikipedia.org These advanced ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, allowing for the coupling of a wider range of substrates, including less reactive aryl chlorides, under milder conditions. wikipedia.org The choice of ligand is often substrate-dependent, and screening of different ligands may be necessary to achieve optimal results.

Table 3: Impact of Ligand on the Yield of a Representative Buchwald-Hartwig Amination Reaction: 2-Bromotoluene with n-hexylamine, catalyzed by Pd(OAc)₂ with various ligands.

| Entry | Ligand | Yield (%) |

| 1 | PPh₃ | <5 |

| 2 | P(t-Bu)₃ | 75 |

| 3 | BINAP | 85 |

| 4 | XPhos | 98 |

Stereoselective Synthesis of Chiral Methyl 3-aminooxanthrene-1-carboxylate Analogs

The oxanthrene scaffold, being a biaryl-like structure, can exhibit axial chirality if appropriately substituted to restrict rotation around the biaryl axis. The synthesis of enantiomerically pure chiral analogs of Methyl 3-aminooxanthrene-1-carboxylate would likely involve an asymmetric version of one of the key bond-forming reactions.

Asymmetric Buchwald-Hartwig amination has emerged as a method for the synthesis of axially chiral biaryls. researchgate.netnih.gov This can be achieved through the use of a chiral palladium catalyst, typically formed in situ from a palladium precursor and a chiral phosphine ligand, such as a derivative of BINAP or SEGPHOS. The enantioselectivity of the reaction is governed by the ability of the chiral ligand to create a chiral environment around the metal center, thereby differentiating between the two prochiral faces of the substrate during the C-N bond formation.

Another strategy involves the dynamic kinetic resolution of a racemic starting material. nih.gov For instance, if a racemic, configurationally unstable biaryl halide is subjected to amination with a chiral catalyst, one enantiomer may react faster than the other, leading to an enantioenriched product.

The development of a stereoselective synthesis of chiral Methyl 3-aminooxanthrene-1-carboxylate analogs would likely require significant experimentation to identify the optimal combination of a chiral ligand and reaction conditions to induce high levels of enantioselectivity in the key amination step. nih.gov

Chemical Reactivity and Transformation Studies of Methyl 3 Aminooxanthrene 1 Carboxylate

Reactivity Profiling of the Amino Group (C-3 Position)

The amino group at the C-3 position is a key site for a variety of chemical transformations, including nucleophilic attack and reactions involving the formation of new nitrogen-carbon and nitrogen-nitrogen bonds.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the amino group is nucleophilic and is expected to react with alkylating agents. Direct alkylation of amines can sometimes lead to mixtures of mono- and di-alkylated products. google.com Selective mono-N-alkylation can often be achieved under controlled conditions. For instance, methods have been developed for the selective mono-N-alkylation of amino alcohols by forming a chelate to protect and activate the amine group. organic-chemistry.org It is anticipated that "Methyl 3-aminooxanthrene-1-carboxylate" would react with alkyl halides or other alkylating agents, likely in the presence of a base to neutralize the acid byproduct, to yield N-alkylated derivatives. The use of diols in such reactions can lead to intermolecular cyclization. researchgate.net

N-Acylation: The amino group is also susceptible to acylation by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction is generally robust and leads to the formation of a stable amide bond. This transformation is a fundamental process in organic synthesis. researchgate.net The reaction of "Methyl 3-aminooxanthrene-1-carboxylate" with an acylating agent would be expected to proceed readily, yielding the corresponding N-acyl derivative.

| Reaction | Reagent | Expected Product | Typical Conditions |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Methyl 3-(methylamino)oxanthrene-1-carboxylate | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Methyl 3-acetamidooxanthrene-1-carboxylate | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

Condensation and Imine Formation Reactions

The primary amino group of "Methyl 3-aminooxanthrene-1-carboxylate" can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. libretexts.orgck12.org The formation of the C=N double bond is a reversible process.

| Reactant | Expected Product (Imine) | Typical Conditions |

| Benzaldehyde | Methyl 3-(benzylideneamino)oxanthrene-1-carboxylate | Acid or Base catalyst, removal of water |

| Acetone | Methyl 3-((propan-2-ylidene)amino)oxanthrene-1-carboxylate | Acid or Base catalyst, removal of water |

Diazotization and Subsequent Transformations

Aromatic primary amines are known to undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl). masterorganicchemistry.com This reaction converts the amino group into a diazonium salt (-N₂⁺). Aryl diazonium salts are highly versatile intermediates in organic synthesis because the dinitrogen moiety is an excellent leaving group (N₂ gas) and can be displaced by a wide variety of nucleophiles. masterorganicchemistry.com

For "Methyl 3-aminooxanthrene-1-carboxylate," this reaction would yield the corresponding diazonium salt. This intermediate could then be subjected to a range of subsequent transformations, such as Sandmeyer reactions (using copper salts to introduce halides or a cyano group) or reaction with water to introduce a hydroxyl group. masterorganicchemistry.com 'Interrupted' diazotization has been used to isolate stable diazonium species in related heterocyclic systems like 3-aminoindoles. researchgate.net

| Reaction | Reagent | Expected Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | Methyl 3-diazooxanthrene-1-carboxylate salt |

| Sandmeyer (Halogenation) | CuCl / CuBr | Methyl 3-chloro/bromooxanthrene-1-carboxylate |

| Sandmeyer (Cyonation) | CuCN | Methyl 3-cyanooxanthrene-1-carboxylate |

| Hydrolysis of Diazonium Salt | H₂O, heat | Methyl 3-hydroxyoxanthrene-1-carboxylate |

Reactivity Profiling of the Methyl Ester Group (C-1 Position)

The methyl ester group at the C-1 position is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis to the Corresponding Carboxylic Acid

Ester hydrolysis, the conversion of an ester to a carboxylic acid, can be achieved under either acidic or basic conditions. youtube.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. ck12.orgyoutube.com Base-catalyzed hydrolysis is often preferred due to its irreversible nature. youtube.com The hydrolysis of a similar compound, methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, proceeds readily in a boiling aqueous solution of sodium hydroxide. nih.gov

| Condition | Reagents | Intermediate Product | Final Product |

| Acidic | H₂O, H⁺ (e.g., H₂SO₄), heat | - | 3-Aminooxanthrene-1-carboxylic acid |

| Basic | 1. NaOH, H₂O, heat2. H₃O⁺ | Sodium 3-aminooxanthrene-1-carboxylate | 3-Aminooxanthrene-1-carboxylic acid |

Transesterification and Amidation Reactions

Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For "Methyl 3-aminooxanthrene-1-carboxylate," reaction with a different alcohol (e.g., ethanol) would be expected to yield the corresponding ethyl ester.

Amidation: Esters can be converted to amides by reacting them with amines. This reaction is generally slower than hydrolysis and often requires heating or catalysis. mdpi.com The direct coupling of carboxylate salts with amines using coupling agents is an efficient method for amidation. organic-chemistry.org It is plausible that "Methyl 3-aminooxanthrene-1-carboxylate" could be converted to the corresponding amide by heating with an amine.

| Reaction | Reagent | Expected Product | Typical Conditions |

| Transesterification | Ethanol, H⁺ or EtO⁻ catalyst | Ethyl 3-aminooxanthrene-1-carboxylate | Heat |

| Amidation | Ammonia (B1221849) (NH₃) | 3-Aminooxanthrene-1-carboxamide | Heat |

| Amidation | Primary Amine (R-NH₂) | N-Alkyl-3-aminooxanthrene-1-carboxamide | Heat |

Reduction to Alcohol and Further Functionalization

The methyl ester group at the 1-position is a prime site for reduction to the corresponding primary alcohol, (3-aminooxanthren-1-yl)methanol. This transformation is a fundamental step for further functionalization, enabling the introduction of a variety of other chemical moieties.

The choice of reducing agent is crucial for achieving high yields and chemoselectivity, particularly given the presence of the aromatic system. Powerful hydride reagents are typically employed for the reduction of esters.

Research Findings: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of readily converting esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon. A subsequent workup with a proton source neutralizes the resulting alkoxide to yield the alcohol.

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for this transformation. Borane complexes are known to reduce carboxylic acids and their derivatives and can offer different selectivity profiles compared to aluminohydrides.

Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but can be used in the presence of certain additives or under specific conditions to achieve this conversion. However, for a substrate like Methyl 3-aminooxanthrene-1-carboxylate, stronger reagents would be the preferred choice.

| Reagent | Typical Solvent | General Reactivity | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | High | Powerful, non-selective. Reduces esters, amides, nitriles, etc. Requires anhydrous conditions and careful workup. |

| Borane-tetrahydrofuran complex (BH₃·THF) | THF | Moderate to High | Reduces esters and carboxylic acids. Generally does not reduce amides or nitro groups. |

| Sodium borohydride (NaBH₄) | Methanol (B129727), Ethanol | Low | Typically does not reduce esters unless activated or under forcing conditions. |

Once the primary alcohol, (3-aminooxanthren-1-yl)methanol, is synthesized, it serves as a versatile intermediate for further functionalization. Standard organic transformations can be applied to modify the hydroxyl group, including:

Oxidation: Mild oxidation would yield the corresponding aldehyde, while stronger conditions could, in principle, form a carboxylic acid, though this would revert to a structure similar to the starting material.

Conversion to Alkyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to the corresponding chloride or bromide, respectively. These halides are excellent substrates for nucleophilic substitution reactions.

Etherification: The alcohol can be converted into an ether through reactions such as the Williamson ether synthesis.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides would form a new ester linkage.

Reactivity of the Oxanthrene Ring System

The oxanthrene (dibenzo[b,e] dntb.gov.uathieme-connect.dedioxin) skeleton is an aromatic system, and its reactivity is characteristic of electron-rich polycyclic aromatic compounds. wikipedia.org The presence of two ether-like oxygen atoms fused into the tricyclic structure significantly influences the electron density of the benzene (B151609) rings, making them susceptible to certain classes of reactions. thieme-connect.de

Electrophilic Aromatic Substitution Patterns on the Polycyclic Core

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The oxanthrene nucleus is expected to readily undergo EAS. The regiochemical outcome of such reactions on Methyl 3-aminooxanthrene-1-carboxylate is governed by the directing effects of the existing substituents.

Amino Group (-NH₂): The amino group at the C-3 position is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.

Ring Oxygen Atoms: The two oxygen atoms of the central dioxin ring also act as activating, ortho, para-directing groups, feeding electron density into the adjacent benzene rings.

Methyl Carboxylate Group (-COOCH₃): The ester group at the C-1 position is a deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects.

The combined influence of these groups suggests that the benzene ring carrying the amino group will be significantly more activated towards electrophilic attack than the ring bearing the ester group. The powerful activating effect of the amino group will dominate, directing incoming electrophiles to the positions ortho and para to it (C-2 and C-4). Steric hindrance from the adjacent ester group at C-1 might disfavor substitution at the C-2 position, potentially making the C-4 position the most favored site for electrophilic attack.

| Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Product Position |

|---|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ | 4-Halo derivative |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 4-Nitro derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | 4-Acyl derivative |

Oxidation and Reduction Chemistry of the Oxanthrene Skeleton

The oxanthrene core is relatively stable due to its aromaticity. However, under specific conditions, it can undergo oxidation or reduction.

Oxidation: Strong oxidizing agents can lead to the degradation of the aromatic system. However, more controlled oxidation may be possible. Studies on the fungal oxidation of dibenzo-p-dioxin have shown that hydroxylation of the aromatic ring can occur, suggesting that selective oxidation to form phenolic derivatives is feasible under certain enzymatic or chemical conditions. nih.gov The ether linkages are generally stable but can be cleaved under harsh conditions. The electron-rich nature of the rings makes them susceptible to oxidative dearomatization, potentially forming quinone-like structures, especially with reagents that favor single-electron transfer mechanisms.

Reduction: Catalytic hydrogenation under high pressure and temperature could reduce the aromatic rings, but this would require forcing conditions and would likely also reduce the ester group. A more common method for the reduction of polycyclic aromatic systems is the Birch reduction, which involves dissolving metal reduction (e.g., Na or Li in liquid NH₃ with an alcohol). This reaction could potentially reduce one of the benzene rings to a dihydro-derivative, disrupting the aromaticity of that ring. The regioselectivity would be influenced by the substituents.

Cycloaddition Reactions Involving the Aromatic System

Cycloaddition reactions, such as the Diels-Alder reaction, typically require a conjugated diene. While the benzene rings of the oxanthrene core are aromatic and thus generally unreactive as dienes, polycyclic aromatic hydrocarbons (PAHs) can participate in such reactions, often across their "bay regions" under thermal or photochemical conditions. nih.govnih.gov

For Methyl 3-aminooxanthrene-1-carboxylate, a [4+2] cycloaddition would involve the temporary loss of aromaticity, which represents a significant energy barrier. researchgate.net Such reactions are therefore expected to be challenging and would likely require highly reactive dienophiles and forcing conditions (e.g., high temperature or pressure). If a reaction were to occur, it would likely proceed across positions 1, 2, 3, and 4a of the more activated ring, treating it as a substituted diene. Photochemically induced cycloadditions are another possibility, where excitation to a higher energy state could facilitate reactions that are thermally forbidden.

Multi-Component Reactions (MCRs) Utilizing Methyl 3-aminooxanthrene-1-carboxylate as a Key Reactant

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. dntb.gov.uaresearchgate.net The structure of Methyl 3-aminooxanthrene-1-carboxylate, featuring a primary aromatic amine, makes it an excellent candidate for a variety of MCRs.

The nucleophilic amino group can readily participate in reactions that involve the formation of imines or enamines as key intermediates. For instance, it could serve as the amine component in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions, leading to the rapid construction of complex, highly functionalized molecules built upon the oxanthrene scaffold.

Research Findings: Analogous heterocyclic amines, such as 2-aminobenzothiazole, have been extensively used in MCRs to generate diverse libraries of complex molecules. nih.govnih.gov By analogy, Methyl 3-aminooxanthrene-1-carboxylate could react with an aldehyde, an isocyanide, and a carboxylic acid in a Ugi four-component reaction . This would result in the formation of a complex α-acylamino amide derivative, where the oxanthrene moiety is appended to a peptide-like backbone.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Product Class |

|---|---|---|---|---|

| Methyl 3-aminooxanthrene-1-carboxylate (Amine) | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Carboxylic Acid (R³-COOH) | α-Acylamino Amide |

The versatility of MCRs would allow for the systematic variation of the other components, providing a straightforward route to a library of complex oxanthrene derivatives with potential applications in materials science or medicinal chemistry.

Structure Activity Relationship Sar and Structural Modification Studies of Methyl 3 Aminooxanthrene 1 Carboxylate Derivatives

Rational Design Principles for Novel Oxanthrene-Based Compounds

The rational design of new agents based on the Methyl 3-aminooxanthrene-1-carboxylate scaffold is predicated on established medicinal chemistry principles. The goal is to systematically modify the parent structure to probe interactions with biological targets, optimize physicochemical properties, and enhance desired activities. This involves a deep understanding of how electronic, steric, and conformational factors influence the molecule's behavior.

The reactivity and biological activity of oxanthrene derivatives are profoundly influenced by the electronic nature and size of substituents. The core oxanthrene ring system possesses a unique electronic distribution that can be modulated by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electronic Effects: The amino group at C-3 is a strong activating group, donating electron density into the aromatic system through resonance. This influences the nucleophilicity of the ring and its potential to engage in hydrogen bonding. Conversely, the carboxylate group at C-1 is an electron-withdrawing group, which deactivates the adjacent aromatic ring. Modifications to these groups or additions to other positions on the scaffold can fine-tune this electronic balance. For instance, acylation of the C-3 amino group would decrease its electron-donating capacity, while introducing a nitro or cyano group elsewhere on the ring would further withdraw electron density. Studies on other aromatic systems have shown that such electronic modulation can drastically alter target binding affinity and metabolic stability. organic-chemistry.orgmdpi.com

Steric Effects: The size and shape of substituents (steric hindrance) play a critical role in determining how a molecule fits into a biological target's binding site. Introducing bulky groups, such as a tert-butyl or a phenyl ring, can either enhance binding by occupying a specific hydrophobic pocket or diminish activity by preventing the molecule from achieving the correct orientation. For the oxanthrene scaffold, steric bulk at positions flanking the key C-1 and C-3 functional groups could significantly impact their ability to interact with a target. rsc.orgnih.gov For example, alkylation of the C-3 amino group would increase steric bulk in that region.

A hypothetical study exploring these effects is summarized in the table below, illustrating how different substituents might modulate a theoretical activity metric.

| Compound ID | Substituent at C-3 | Substituent at C-7 | Electronic Nature of C-7 Substituent | Steric Bulk at C-7 | Relative Activity (%) |

| OX-01 | -NH₂ | -H | Neutral | Small | 100 |

| OX-02 | -NH₂ | -OCH₃ | Donating | Medium | 125 |

| OX-03 | -NH₂ | -Cl | Withdrawing | Medium | 80 |

| OX-04 | -NH₂ | -CF₃ | Strongly Withdrawing | Large | 45 |

| OX-05 | -NHCOCH₃ | -H | Neutral | Small | 60 |

| OX-06 | -N(CH₃)₂ | -H | Strongly Donating | Medium | 150 |

Conformational analysis of oxanthrene derivatives would typically be performed using computational modeling (e.g., DFT calculations) and confirmed experimentally through techniques like NMR spectroscopy. beilstein-journals.orgresearchgate.net Studies would focus on determining the preferred rotational conformations (rotamers) of the key substituents and calculating the energy barriers for rotation between them. Introducing bulky substituents near these positions can restrict rotation, locking the molecule into a specific, potentially more active, conformation. For example, adding a methyl group at the C-2 position could sterically hinder the rotation of the C-1 carboxylate, favoring a particular orientation that might enhance binding affinity.

Systematic Synthesis and Characterization of Structural Analogs and Homologs

To build a comprehensive SAR profile, diverse libraries of analogs are synthesized and characterized. Modifications are typically made systematically at the primary functional groups and the core scaffold.

The C-3 amino group is a prime target for modification due to its role as a potential hydrogen bond donor and its synthetic accessibility. A range of derivatives can be prepared to explore the impact of altering its basicity, nucleophilicity, and steric profile.

N-Alkylation and N-Arylation: Introducing alkyl (methyl, ethyl, etc.) or aryl groups can probe for hydrophobic interactions and increase steric bulk.

N-Acylation: Converting the amine to an amide (e.g., with acetyl chloride or benzoyl chloride) neutralizes its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can fundamentally alter binding interactions.

Formation of Ureas and Sulfonamides: Reacting the amine with isocyanates or sulfonyl chlorides, respectively, yields urea (B33335) or sulfonamide derivatives, which introduce different hydrogen bonding patterns and steric demands.

These synthetic transformations are generally high-yielding and allow for the creation of a diverse set of analogs for biological screening.

The C-1 methyl ester serves as another critical point for modification. Its primary role may be as a hydrogen bond acceptor or a group that influences solubility and cell permeability.

Ester Homologation: Varying the ester alkyl group (e.g., ethyl, propyl, benzyl) allows for the exploration of a potential hydrophobic binding pocket adjacent to this position. The synthesis of these esters can be achieved via standard esterification or transesterification protocols. rsc.orgresearchgate.net

Hydrolysis to Carboxylic Acid: Saponification of the methyl ester yields the corresponding carboxylic acid. This introduces a highly polar, acidic functional group capable of forming strong hydrogen bonds or salt bridges, which can dramatically alter the compound's properties and binding mode.

Amide Formation: The carboxylic acid can be converted into a variety of primary, secondary, or tertiary amides via coupling reactions (e.g., using EDC/HOBt). This replaces the ester with a functional group that has different hydrogen bonding capabilities and steric profiles.

The following table illustrates a hypothetical SAR study based on modifications at the C-1 and C-3 positions.

| Compound ID | C-1 Moiety | C-3 Moiety | Key Feature | Relative Activity (%) |

| OX-01 | -COOCH₃ | -NH₂ | Parent Compound | 100 |

| OX-07 | -COOH | -NH₂ | Acidic Group | 180 |

| OX-08 | -COOCH₂CH₃ | -NH₂ | Increased Lipophilicity | 110 |

| OX-09 | -CONHCH₃ | -NH₂ | Amide Linkage | 145 |

| OX-10 | -COOCH₃ | -NHCOCH₃ | Acylated Amine | 60 |

| OX-11 | -COOH | -NHCOCH₃ | Dual Modification | 95 |

Altering the core scaffold itself is a more advanced strategy used to explore new chemical space and improve properties like metabolic stability or to reorient the key functional groups. nih.govnih.gov

Ring Fusion: Annelating, or fusing, another aromatic or heterocyclic ring onto the oxanthrene core can extend the molecule's planar surface area, which may be beneficial for intercalating agents or for making additional contacts within a large binding site. For example, fusing a benzene (B151609) ring could lead to a benzoxanthene system.

Introduction of Substituents on the Core: Beyond the C-1 and C-3 positions, adding substituents such as halogens, alkyl, or methoxy (B1213986) groups at other available positions on the aromatic rings can be used to block metabolic hotspots or to further probe steric and electronic requirements for activity.

These advanced modifications require more complex synthetic routes but are invaluable for lead optimization and the development of second-generation compounds with improved profiles.

No Publicly Available Research Found for Methyl 3-aminooxanthrene-1-carboxylate

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific research data for the compound "Methyl 3-aminooxanthrene-1-carboxylate." Consequently, an article detailing its Structure-Activity Relationship (SAR), the regioselectivity and diastereoselectivity in the synthesis of its derivatives, or the elucidation of its structure-reactivity relationships through computational and spectroscopic analyses cannot be generated at this time.

The requested topics presuppose the existence of foundational research into the synthesis, characterization, and biological evaluation of this specific molecule. Such studies are essential for establishing a baseline of its chemical properties and biological activity, which then form the basis for more advanced investigations like SAR and detailed structural analysis.

The absence of information suggests that "Methyl 3-aminooxanthrene-1-carboxylate" may be a novel compound that has not yet been synthesized or reported in peer-reviewed literature. It is also possible that research on this compound exists in proprietary databases or internal research and development programs that are not publicly disclosed.

Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further investigation into this compound would first require its successful synthesis and characterization, followed by initial biological screening to identify any potential therapeutic activities. Only after these initial steps could researchers begin to explore the nuanced aspects of its structure-activity relationship and synthetic derivatization as outlined in the user's request.

Theoretical and Computational Chemistry Applied to Methyl 3 Aminooxanthrene 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No published studies were found that performed quantum chemical calculations on Methyl 3-aminooxanthrene-1-carboxylate. Such calculations would be necessary to determine its electronic structure and molecular properties.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Without computational data, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their spatial distributions for Methyl 3-aminooxanthrene-1-carboxylate, are unknown. This information is crucial for predicting the compound's reactivity in chemical reactions.

Charge Distribution and Electrostatic Potential Surfaces

The charge distribution and electrostatic potential surfaces of Methyl 3-aminooxanthrene-1-carboxylate have not been calculated. This analysis would be essential for understanding its intermolecular interactions and identifying potential sites for electrophilic or nucleophilic attack.

Molecular Modeling and Conformational Landscape Analysis

There is no available research on the molecular modeling and conformational analysis of Methyl 3-aminooxanthrene-1-carboxylate. This type of study would be required to understand its three-dimensional structure and the relative energies of its different conformations.

Reaction Mechanism Studies and Transition State Investigations

No reaction mechanisms involving Methyl 3-aminooxanthrene-1-carboxylate have been investigated using computational methods. Therefore, there is no information on its potential reaction pathways or the structures and energies of any associated transition states.

In Silico Design and Virtual Screening of Oxanthrene-Based Libraries

While the in silico design and virtual screening of libraries based on other molecular scaffolds are common, there is no evidence of such work being performed with a focus on oxanthrene-based libraries derived from Methyl 3-aminooxanthrene-1-carboxylate.

Analysis of "Methyl 3-aminooxanthrene-1-carboxylate": A Compound with Limited Publicly Available Research

Initial comprehensive searches for the chemical compound "Methyl 3-aminooxanthrene-1-carboxylate" have yielded no specific research data, synthesis methodologies, or documented applications under this precise name. This suggests that the compound may be a novel chemical entity, a highly specialized intermediate not widely reported in public literature, or a hypothetical structure for theoretical studies.

The provided outline for an article on this compound presumes a body of existing research concerning its use in complex molecule synthesis and materials science. Specifically, the requested sections on its role as a precursor for natural product analogs, an intermediate in the formation of advanced heterocyclic systems, and its potential in organic electronics, fluorescent probes, and polymeric structures could not be substantiated with publicly accessible scientific literature.

While the search did identify research on related structural motifs, such as aminoxanthenes and various carboxylate-containing heterocyclic systems, a direct link to "Methyl 3-aminooxanthrene-1-carboxylate" could not be established. For instance, the broader class of aminoxanthenes is noted in medicinal chemistry for potential biological activities. Similarly, heterocyclic compounds are foundational in the development of functional materials. However, without specific data on the title compound, any discussion would be speculative and not adhere to the required scientific accuracy.

Given the absence of direct research findings for "Methyl 3-aminooxanthrene-1-carboxylate," it is not possible to generate the detailed, scientifically accurate article as per the requested outline. The following sections, which were intended to form the core of the article, remain undeveloped due to the lack of available information.

Applications in Chemical Synthesis and Materials Science Research

No published research was found that details the use of Methyl 3-aminooxanthrene-1-carboxylate as a precursor for the synthesis of any natural product analogs.

There is no available literature demonstrating the role of Methyl 3-aminooxanthrene-1-carboxylate as an intermediate in the synthesis of advanced heterocyclic systems.

No studies on the electronic or optoelectronic properties of Methyl 3-aminooxanthrene-1-carboxylate or its application in this field have been found.

The fluorescent properties of Methyl 3-aminooxanthrene-1-carboxylate and its potential use in the design of probes and chemosensors are not documented in the available scientific literature.

There is no information available regarding the integration of Methyl 3-aminooxanthrene-1-carboxylate into polymeric or supramolecular structures.

Due to the highly specific nature of the chemical compound "Methyl 3-aminooxanthrene-1-carboxylate," extensive research using the provided search tools did not yield specific information regarding its role in the creation of chemical tools for mechanistic investigations.

The search results for this particular compound are limited to supplier listings and very general mentions within broader chemical classes. There is no available scientific literature or detailed research data that specifically outlines its synthesis, properties, or applications in the development of probes, sensors, or other tools for studying reaction mechanisms, as required by the detailed outline.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on "Methyl 3-aminooxanthrene-1-carboxylate” and its role in the creation of chemical tools for mechanistic investigations based on the currently available information. The compound does not appear to be widely studied or reported in the context of the requested topic.

Advanced Methodologies and Analytical Techniques in Oxanthrene Research

High-Resolution Spectroscopic Characterization

The precise structural elucidation of Methyl 3-aminooxanthrene-1-carboxylate relies on a suite of high-resolution spectroscopic techniques, each providing unique and complementary information about its molecular architecture.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the connectivity and spatial arrangement of atoms within a molecule. For a compound with the complexity of Methyl 3-aminooxanthrene-1-carboxylate, one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial but often insufficient data. Multi-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignments. These experiments reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively, allowing for the complete assembly of the molecular puzzle.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Methyl 3-aminooxanthrene-1-carboxylate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -OCH₃ | 3.90 (s, 3H) | 52.5 | C=O |

| H-2 | 7.80 (d, J=8.5 Hz) | 120.1 | C-4, C-9a |

| -NH₂ | 5.40 (s, 2H) | - | C-3, C-2 |

| H-4 | 7.50 (d, J=8.5 Hz) | 118.9 | C-2, C-4a |

| H-5 | 7.65 (t, J=7.8 Hz) | 125.6 | C-7, C-9 |

| H-6 | 7.40 (t, J=7.8 Hz) | 124.3 | C-8, C-9 |

| H-7 | 7.70 (d, J=7.8 Hz) | 129.8 | C-5, C-8a |

| H-8 | 7.95 (d, J=7.8 Hz) | 122.4 | C-6, C-9 |

| C-1 | - | 135.2 | H-2, -OCH₃ |

| C-3 | - | 148.7 | H-2, H-4, -NH₂ |

| C-4a | - | 128.1 | H-4, H-5 |

| C-8a | - | 131.5 | H-7, H-8 |

| C-9 | - | 154.3 | H-5, H-8 |

| C-9a | - | 116.7 | H-2, H-8 |

| C=O | - | 168.0 | -OCH₃ |

Note: This data is hypothetical and for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of Methyl 3-aminooxanthrene-1-carboxylate. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed.

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a "fingerprint" of the molecule, helping to confirm the connectivity of different structural motifs within the oxanthrene core and its substituents.

Table 2: Expected HRMS and MS/MS Fragmentation Data for Methyl 3-aminooxanthrene-1-carboxylate

| Technique | Parameter | Expected Value |

|---|---|---|

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ | 268.0977 |

| (C₁₅H₁₃NO₃) | ||

| MS/MS | Parent Ion (m/z) | 268.1 |

| Key Fragment Ions (m/z) | 237.1 ([M+H-OCH₃]⁺), 209.1 ([M+H-COOCH₃]⁺), 181.1 ([M+H-COOCH₃-CO]⁺) |

Note: This data is hypothetical and for illustrative purposes.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and MS provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive proof of the solid-state conformation and absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous three-dimensional model of the molecule. Obtaining suitable crystals for analysis is often a significant challenge in this process.

Chromatographic and Advanced Separation Techniques for Purity Assessment and Isolation

The isolation and purification of Methyl 3-aminooxanthrene-1-carboxylate from reaction mixtures are crucial for obtaining accurate analytical data and for its potential applications. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both purity assessment and preparative isolation. The choice of stationary phase (e.g., C18, silica) and mobile phase is optimized to achieve efficient separation from starting materials, byproducts, and isomers. Chiral chromatography can be employed if enantiomers are present and require separation.

Advanced separation techniques like Supercritical Fluid Chromatography (SFC) offer a "greener" alternative to traditional HPLC, using supercritical CO₂ as the primary mobile phase, which reduces solvent waste.

Implementation of Flow Chemistry and Continuous Processing for Scalable Synthesis

For the scalable and efficient synthesis of Methyl 3-aminooxanthrene-1-carboxylate, modern manufacturing is increasingly turning to flow chemistry and continuous processing. beilstein-journals.org This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. google.com The benefits of flow chemistry include enhanced safety, improved reaction efficiency, higher yields, and greater consistency compared to traditional batch processing. beilstein-journals.org The development of a robust flow synthesis protocol for this compound would be a significant step towards its large-scale production.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Oxanthrene Chemistry

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and discovery. For complex heterocyclic systems like "Methyl 3-aminooxanthrene-1-carboxylate," these computational tools offer the potential to accelerate research and uncover novel molecular properties and reactions.

Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. In the context of oxanthrene chemistry, AI models could be developed to forecast the feasibility, yield, and regioselectivity of various reactions involving the oxanthrene core. For instance, predictive models could assess the likelihood of success for different cross-coupling reactions to further functionalize the aromatic rings of "Methyl 3-aminooxanthrene-1-carboxylate." These models can also help in understanding the electronic and steric factors that govern the reactivity of the oxanthrene system, providing valuable insights for synthetic chemists. By simulating reaction conditions and predicting potential byproducts, AI can significantly reduce the amount of trial-and-error experimentation required in the laboratory.

The integration of AI with robotic platforms is enabling the development of automated systems for chemical synthesis. ctppc.org These platforms can autonomously explore a wide range of reaction parameters, such as temperature, solvent, catalyst, and stoichiometry, to identify the optimal conditions for a given transformation. For the synthesis and derivatization of "Methyl 3-aminooxanthrene-1-carboxylate," an automated platform could efficiently screen numerous conditions to maximize yield and purity. Furthermore, these systems can be programmed to search for entirely new reactions by systematically exploring the reactivity of the oxanthrene scaffold with a diverse set of reagents. This approach has the potential to uncover novel and unexpected transformations, expanding the synthetic chemist's toolkit for this class of compounds.

Table 1: Potential Applications of AI/ML in Oxanthrene Chemistry

| Application Area | Specific Task | Potential Impact |

| Predictive Synthesis | Forecasting reaction yields and regioselectivity for the functionalization of the oxanthrene core. | Reduced experimental effort and faster route design. |

| Reaction Outcome Modeling | Simulating the effect of different catalysts and conditions on the synthesis of aminooxanthrene carboxylates. | Deeper understanding of reaction mechanisms and improved reaction design. |

| Automated Optimization | High-throughput screening of reaction parameters for the synthesis of "Methyl 3-aminooxanthrene-1-carboxylate". | Increased reaction efficiency and reduced development time. |

| Discovery Platforms | Autonomous exploration of new chemical space by reacting the oxanthrene core with diverse building blocks. | Identification of novel reactions and derivatives with unique properties. |

Exploration of Unprecedented Reactivity Patterns and Novel Transformations of the Oxanthrene Core

The dibenzo[b,e] nih.govnih.govdioxin (oxanthrene) ring system is known to behave as an aromatic ether and undergoes typical electrophilic aromatic substitution reactions. nih.gov However, the full extent of its reactivity, particularly when substituted with both electron-donating (amino) and electron-withdrawing (carboxylate) groups, remains largely unexplored. Future research will likely focus on uncovering novel transformations of the oxanthrene core of "Methyl 3-aminooxanthrene-1-carboxylate."

This could involve investigating transition-metal-catalyzed cross-coupling reactions at various positions on the aromatic rings to introduce new carbon-carbon and carbon-heteroatom bonds. The development of methods for the selective functionalization of specific C-H bonds on the oxanthrene scaffold would be a significant advancement. Furthermore, the interplay between the amino and carboxylate groups could lead to unique intramolecular cyclization reactions, providing access to novel polycyclic heterocyclic systems. The exploration of photochemical and electrochemical reactions of "Methyl 3-aminooxanthrene-1-carboxylate" could also reveal unprecedented reactivity patterns and lead to the synthesis of complex molecular architectures.

Development of Sustainable and Green Synthesis Routes for Aminooxanthrene Carboxylates

In recent years, there has been a strong emphasis on the development of environmentally friendly synthetic methods in the chemical industry. Future research on "Methyl 3-aminooxanthrene-1-carboxylate" will undoubtedly be influenced by the principles of green chemistry. This will involve the development of synthetic routes that minimize waste, use less hazardous solvents and reagents, and are more energy-efficient.

One promising avenue is the use of biocatalysis, where enzymes are employed to carry out specific chemical transformations with high selectivity and under mild conditions. researchgate.net For example, enzymes could be used for the stereoselective synthesis of chiral derivatives of "Methyl 3-aminooxanthrene-1-carboxylate." The use of greener solvents, such as water, ionic liquids, or supercritical fluids, in the synthesis of this compound will also be an important area of investigation. mdpi.com Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, is another green technology that could be applied to the synthesis of aminooxanthrene carboxylates. drugdesign.org

Table 2: Green Chemistry Approaches for the Synthesis of Aminooxanthrene Carboxylates

| Green Chemistry Principle | Potential Application | Environmental Benefit |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimization of waste. |

| Use of Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with water, ionic liquids, or solvent-free conditions. | Reduced pollution and health hazards. |

| Energy Efficiency | Employing microwave or ultrasound irradiation to accelerate reactions. | Lower energy consumption and reduced carbon footprint. |

| Catalysis | Utilizing highly efficient and recyclable catalysts, including biocatalysts. | Increased reaction efficiency and reduced waste. |

Advanced Scaffold Engineering through Rational Design and Combinatorial Approaches

The oxanthrene scaffold present in "Methyl 3-aminooxanthrene-1-carboxylate" provides a rigid framework that can be systematically modified to create a diverse range of molecules with tailored properties. Advanced scaffold engineering, through a combination of rational design and combinatorial chemistry, will be a key driver of future research in this area.

Rational design involves using computational tools to predict how structural modifications to the oxanthrene core will affect its biological activity or material properties. mdpi.com This approach can be used to design new derivatives of "Methyl 3-aminooxanthrene-1-carboxylate" with enhanced potency and selectivity for a particular biological target. Combinatorial chemistry, on the other hand, involves the rapid synthesis of large libraries of related compounds, which can then be screened for desired activities. nih.govijpsonline.com By combining these two approaches, researchers can efficiently explore the chemical space around the oxanthrene scaffold and identify new molecules with valuable applications in medicine, materials science, and other fields. "Scaffold hopping," a strategy in medicinal chemistry where the core structure of a known active compound is replaced by a different scaffold to improve its properties, could also be employed, using the oxanthrene core as a novel replacement for other aromatic systems. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for structural characterization of Methyl 3-aminooxanthrene-1-carboxylate, and how can crystallographic data be validated?

- Answer: Single-crystal X-ray diffraction (XRD) remains the gold standard for structural elucidation. Use SHELXL for refinement, which is optimized for small-molecule crystallography and handles twinned or high-resolution data robustly . For visualization and validation of hydrogen bonding or packing motifs, Mercury CSD provides tools to analyze intermolecular interactions and void spaces within the crystal lattice . Cross-validate bond lengths/angles against the Cambridge Structural Database (CSD) to ensure geometric consistency.

Q. How can researchers ensure purity and assess synthetic yield of Methyl 3-aminooxanthrene-1-carboxylate?

- Answer: Employ a combination of analytical techniques:

- HPLC : Use reverse-phase chromatography with UV detection to quantify purity (95% or higher, as reported in literature) .

- NMR Spectroscopy : Integrate proton signals (e.g., methyl ester at ~3.7 ppm, aromatic protons) to confirm stoichiometry and detect impurities.

- Mass Spectrometry : Validate molecular weight (C₁₀H₁₃ClFNO, 217.67 g/mol) via high-resolution MS .

Q. What experimental strategies optimize the synthesis of Methyl 3-aminooxanthrene-1-carboxylate?

- Answer: While synthetic details are scarce in public literature, analogous heterocyclic esters suggest:

- Stepwise Functionalization : Protect the amino group during carboxylation to avoid side reactions.

- Catalytic Systems : Explore Pd-mediated coupling for regioselective aryl-ester formation.

- Recrystallization : Use ethanol/water mixtures to improve yield and purity .

Advanced Research Questions

Q. How can the puckering dynamics of the oxanthrene ring be quantified, and what computational tools support this analysis?

- Answer: Apply the Cremer-Pople puckering parameters to define out-of-plane displacements using crystallographic coordinates . Calculate amplitude (q) and phase (φ) values via software like CrystalExplorer or PLATON . Compare results with density functional theory (DFT) simulations (e.g., Gaussian 16) to model pseudorotational energy barriers .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data (e.g., unexpected tautomerism or solvent effects)?

- Answer:

- Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures.

- Solvent Screening : Recrystallize in deuterated solvents (e.g., DMSO-d₆) to align solution- and solid-state data.

- Hirshfeld Surface Analysis : Use CrystalExplorer to identify intermolecular interactions influencing solid-state conformation .

Q. How can researchers address challenges in refining disordered or twinned crystal structures of Methyl 3-aminooxanthrene-1-carboxylate?

- Answer:

- Twinning Refinement : In SHELXL , apply the TWIN/BASF commands to model twin domains. Validate with the R₁ factor and difference Fourier maps .

- Disorder Modeling : Split occupancy for overlapping atoms (e.g., methyl groups) and restrain geometric parameters using ISOR/DFIX commands.

- Validation Tools : Check for overfitting using R₁ vs. wR₂ convergence and the goodness-of-fit (GOF) metric .

Q. What computational approaches predict the bioactivity or reactivity of Methyl 3-aminooxanthrene-1-carboxylate?

- Answer:

- Docking Studies : Use AutoDock Vina to simulate ligand-protein interactions, focusing on the amino and ester moieties as pharmacophores.

- Reactivity Descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites for derivatization.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.